4,4'-Dimethylbenzil

Catalog No.
S596720
CAS No.
3457-48-5
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethylbenzil

CAS Number

3457-48-5

Product Name

4,4'-Dimethylbenzil

IUPAC Name

1,2-bis(4-methylphenyl)ethane-1,2-dione

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

BCWCEHMHCDCJAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C

Synonyms

4,4'-dimethylbenzil, p,p'-dimethylbenzil

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C

The exact mass of the compound 4,4'-Dimethylbenzil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22505. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Glyoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dimethylbenzil is an organic compound with the chemical formula C₁₆H₁₄O₂. It is classified as a diketone, specifically a substituted benzil, where two methyl groups are attached to the benzil structure at the para positions. The compound appears as a pale yellow to yellow crystalline solid and has a melting point ranging from 103.0 to 106.0 degrees Celsius . Its structure features two aromatic rings connected by a carbonyl group, making it a significant compound in organic synthesis and various

  • Formation of Hydantoins: In alkaline conditions, 4,4'-dimethylbenzil reacts with urea and N-methylurea to form 5,5-diphenylhydantoins. This reaction involves a rate-determining step where the urea anion attacks the diketone, followed by rapid cyclization and slow rearrangement .
  • Oxidation and Reduction: Like other diketones, 4,4'-dimethylbenzil can undergo oxidation to yield corresponding carboxylic acids or reduction to produce alcohols.
  • Condensation Reactions: It can also participate in condensation reactions with various nucleophiles due to the electrophilic nature of its carbonyl groups.

Several methods exist for synthesizing 4,4'-dimethylbenzil:

  • Acylation of Aromatic Compounds: One common method is through the Friedel-Crafts acylation of dimethylbenzene (p-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Oxidation of Dimethylbenzoin: Another approach involves oxidizing dimethylbenzoin using oxidizing agents like chromium trioxide or potassium permanganate.
  • Direct Condensation: The compound can also be synthesized through direct condensation reactions involving appropriate precursors under controlled conditions.

Interaction studies involving 4,4'-dimethylbenzil primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a building block in complex organic syntheses. Further research into its interactions with biological molecules could reveal insights into its pharmacological properties.

Several compounds share structural similarities with 4,4'-dimethylbenzil. Here are some notable examples:

Compound NameChemical FormulaUnique Features
BenzilC₁₄H₁₂O₂Lacks methyl substitutions; used in similar reactions
4,4'-DimethoxybenzilC₁₆H₁₄O₄Contains methoxy groups instead of methyl groups
3,3'-DimethylbenzilC₁₆H₁₄O₂Methyl groups at different positions; different reactivity
BenzoinC₁₄H₁₂O₂A precursor to benzil; features an alcohol group

Uniqueness: The presence of two methyl groups at the para position distinguishes 4,4'-dimethylbenzil from other benzils. This substitution affects its reactivity and physical properties compared to its analogs.

Structural Characterization and Nomenclature

4,4'-Dimethylbenzil is an ethanedione derivative with two para-methyl-substituted phenyl groups. Its IUPAC name is 1,2-bis(4-methylphenyl)ethane-1,2-dione, and it is also known as di-p-tolylethanedione. The molecular formula is C₁₆H₁₄O₂, with a molecular weight of 238.286 g/mol.

PropertyValue
CAS3457-48-5
SMILESCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C
InChI KeyBCWCEHMHCDCJAD-UHFFFAOYSA-N
PubChem CID76996
XLogP3 (lipophilicity)4.1

Key Features:

  • Symmetrical structure: Two identical 4-methylphenyl groups linked by a diketone moiety.
  • Reactivity: The α-diketone group enables nucleophilic addition, cyclization, and coordination chemistry.
  • Synonyms: p-Tolil, bis(4-methylphenyl)ethanedione, di-p-tolylethanedione.

Synthetic Methodologies and Optimization

4,4'-Dimethylbenzil is synthesized via oxidation of benzoins or condensation reactions. Below are the primary methods:

MethodReaction ConditionsYieldReferences
Oxidation of BenzoinMn(II) Schiff base complexes + H₂O₂ (acetonitrile, RT)>90%
Claisen Condensation4-Methylacetophenone + ester + NaOEt/NaH (THF, 5°C)75–92%
Pyridine N-oxide-SbCl₅4,4'-Dimethylbenzoin + pyridine N-oxide-SbCl₅ (nitromethane, reflux)55–85%
**Alumina-Catalyzed

Excited-State Dynamics and Triplet Formation

The excited-state dynamics of 4,4'-dimethylbenzil are characterized by highly efficient intersystem crossing processes that favor triplet state formation over fluorescence emission [4] [13]. Upon photoexcitation, the compound undergoes rapid structural reorganization from its ground-state skewed conformation to excited-state configurations, with the singlet excited state (S₁) exhibiting lifetimes of less than one nanosecond in solution due to efficient intersystem crossing [2] [29].

The triplet state energy of 4,4'-dimethylbenzil has been determined to be approximately 51 kilocalories per mole, which is notably lower than related compounds such as acetophenone (74 kilocalories per mole) [13] [4]. This relatively low triplet energy level enables the compound to serve as an effective energy acceptor in triplet-triplet energy transfer processes while maintaining sufficient energy for photosensitization applications [7] [27].

ParameterValueReference Conditions
Triplet State Energy~51 kcal/molComparative studies
Singlet Excited State Lifetime<1 nsSolution phase
Intersystem Crossing Quantum YieldNear unityVarious solvents
Fluorescence Quantum Yield<0.001Room temperature
Phosphorescence LifetimeMicroseconds to secondsEnvironment-dependent

The intersystem crossing efficiency approaches unity due to the n,π* character of the excited states, which facilitates spin-orbit coupling and promotes the forbidden singlet-to-triplet transition [19] [32]. This efficient intersystem crossing results in negligible fluorescence emission, with quantum yields typically below 0.001, making phosphorescence the dominant radiative decay pathway [29] [15].

Transient absorption spectroscopy studies reveal that the compound undergoes rapid spectral evolution in the sub-picosecond time scale, attributed to structural changes from skewed to more planar conformations in the excited state [29] [2]. The triplet state exhibits characteristic absorption bands that persist for microseconds to seconds, depending on the environmental conditions and presence of quenching species [18] [28].

Conformational Effects on Luminescence

The luminescence properties of 4,4'-dimethylbenzil are profoundly influenced by molecular conformation, with distinct photophysical behaviors observed for different conformational states [8] [9] [17]. In solution, the compound preferentially adopts a cis-skewed conformation that results in very weak emission due to efficient non-radiative decay pathways [9] [10].

However, when subjected to conformational constraints through encapsulation or crystalline environments, dramatic enhancements in phosphorescence emission occur [9] [12]. Studies using synthetic capsular hosts demonstrate that forcing the molecule into a trans-planar conformation leads to remarkable phosphorescence emission centered at 560 nanometers, characteristic of benzil phosphorescence from a trans-planar triplet state [9] [7].

ConformationEnvironmentLuminescence BehaviorMechanism
cis-skewedFree solutionVery weak emissionNon-radiative decay dominant
trans-planarEncapsulatedEnhanced phosphorescence at 560 nmRestricted rotation, planar T₁
anti-skewedVarious mediaPromotes photosensitizationOptimal for O-O bond cleavage
syn-skewedVarious mediaPromotes photosensitizationOptimal for radical formation
synWith phosphite ligandsEnhanced binding affinityConformational switching

The conformational dependence extends beyond simple emission enhancement to include mechanistic implications for photosensitization processes [8] [10]. Research has demonstrated that anti-skewed and syn-skewed conformations of 4,4'-dimethylbenzil promote photosensitized alkoxy radical production, while the syn conformation specifically enhances binding interactions with trimethyl phosphite [8] [13].

Temperature-dependent studies reveal multiple conformational changes in both ground and excited states, which endow the compound with multiple emissive states and unique stimulus-responsive behaviors [17] [12]. These conformational transitions can be triggered by external stimuli including light, force, heat, and chemical fumigation, demonstrating the remarkable flexibility of the molecular framework [17] [9].

The rotational barriers between conformations have been investigated through nuclear magnetic resonance spectroscopy and density functional theory calculations [24] [8]. These studies indicate that less rotation of the diketone structure is better suited to photosensitizing functions, as phosphite binding arises through the syn conformer of lower thermodynamic stability [8] [10].

Applications in Photosensitization Processes

4,4'-Dimethylbenzil demonstrates exceptional versatility as a photosensitizer in various chemical and biological processes, with applications spanning from organic synthesis to potential photodynamic therapy [8] [13] [18]. The compound's ability to generate reactive oxygen species and facilitate energy transfer processes makes it particularly valuable for photosensitization applications [4] [7] [28].

The primary photosensitization mechanism involves triplet energy transfer from the excited 4,4'-dimethylbenzil to molecular oxygen or other substrates [4] [18]. Studies have demonstrated efficient singlet oxygen generation with quantum yields approaching 0.87 in specific systems, indicating highly effective triplet oxygen quenching [7] [18]. This process occurs through energy transfer from the triplet state of the sensitizer to ground-state molecular oxygen, producing singlet oxygen as a reactive intermediate [28] [11].

Application TypeMechanismEfficiencyKey Conditions
Peroxide DecompositionTriplet energy transferHigh with dicumyl peroxide300-700 nm irradiation
Alkoxy Radical GenerationO-O bond homolysisConformation-dependentAnti/syn-skewed preferred
Singlet Oxygen ProductionTriplet oxygen quenchingQuantum yield ~0.87Through capsule walls
Energy Transfer ProcessesTriplet-triplet transferDistance-independentEffective across 13 Å
Conformational SwitchingDark binding processShutoff mechanismPhosphite coordination

One of the most significant applications involves the photosensitized decomposition of dicumyl peroxide, where 4,4'-dimethylbenzil effectively promotes O-O bond homolysis under broad-spectrum irradiation (300-700 nanometers) [13] [8]. The extent of peroxide decomposition is highly dependent on the reaction medium, with wet acetonitrile conditions favoring cumyl alcohol formation (98% yield) while dry conditions promote acetophenone production (99% yield) [13] [4].

The compound exhibits unique dual functionality, operating as both a photosensitizer in light-dependent processes and as a binding agent in dark processes [8] [10]. This dual behavior results from conformational switching between photosensitizing conformations (anti-skewed and syn-skewed) and binding conformations (syn), providing a mechanism for controlling photosensitization activity through chemical coordination [8] [13].

Energy transfer studies reveal that 4,4'-dimethylbenzil can participate in efficient triplet-triplet energy transfer processes across distances of approximately 13 Angstroms, with rate constants approaching diffusion-controlled limits [7] [31]. This distance-independent efficiency makes the compound particularly valuable for applications requiring energy transfer through structured media or across molecular interfaces [2] [7].

Recent investigations have explored the potential of 4,4'-dimethylbenzil in photodynamic applications, where its ability to generate reactive oxygen species could be leveraged for therapeutic purposes [8] [28]. The conformational control mechanisms identified in recent studies suggest possibilities for developing switchable photosensitizers that can be activated or deactivated through specific chemical interactions [8] [10].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

238.099379685 g/mol

Monoisotopic Mass

238.099379685 g/mol

Heavy Atom Count

18

UNII

4HZ2Y7K8GZ

Other CAS

3457-48-5

Wikipedia

4,4'-Dimethylbenzil

Dates

Last modified: 08-15-2023

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